molecular formula C16H18N6 B12592270 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole CAS No. 474417-18-0

2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole

Katalognummer: B12592270
CAS-Nummer: 474417-18-0
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: XJHRQPODSUYKOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core linked to a piperazine ring, which is further substituted with a pyrimidine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole is reacted with a suitable piperazine derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives

Uniqueness

What sets 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole apart from similar compounds is its unique combination of the benzimidazole, piperazine, and pyrimidine moieties. This structural arrangement allows for diverse interactions with biological targets, enhancing its potential as a versatile research tool and therapeutic agent.

Eigenschaften

CAS-Nummer

474417-18-0

Molekularformel

C16H18N6

Molekulargewicht

294.35 g/mol

IUPAC-Name

2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H18N6/c1-2-5-14-13(4-1)19-15(20-14)12-21-8-10-22(11-9-21)16-17-6-3-7-18-16/h1-7H,8-12H2,(H,19,20)

InChI-Schlüssel

XJHRQPODSUYKOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=NC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.